N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-2-phenylchromen-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S/c22-16-12-18(13-5-2-1-3-6-13)24-17-9-8-14(11-15(16)17)21-20(23)19-7-4-10-25-19/h1-12H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZLHTMQXQHASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide typically involves a multi-step process. One common method starts with the reaction of 4-hydroxycoumarin with ethyl bromoacetate to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then reacted with hydrazine to yield 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide. The final step involves the condensation of this intermediate with thiophene-2-carboxylic acid to form the target compound .
Chemical Reactions Analysis
N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating oxidative stress pathways, inhibiting inflammatory mediators, and interacting with microbial cell membranes to exert antimicrobial effects . The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The compound shares functional similarities with benzo[b]thiophene-2-carboxamide derivatives reported in . These analogues, such as 42–47, feature a benzo[b]thiophene core instead of chromenone, with a piperidin-4-ylmethyl group attached to the carboxamide nitrogen. Key structural differences include:
- Core Heterocycle: The chromenone ring in the target compound introduces a ketone (4-oxo) and an oxygen atom, altering electronic distribution compared to the sulfur-containing benzo[b]thiophene.
- Substituent Position: The phenyl group in the target compound is at position 2 of the chromenone, whereas in analogues (e.g., 42–47), substituents are at position 4 of the phenyl ring attached to the benzo[b]thiophene.
Substituent Effects on Physicochemical Properties
Substituents on aromatic rings significantly influence solubility, hydrogen bonding, and bioactivity. highlights substituents such as cyano-fluoro (42), methylsulfonyl (43), and methoxy (45) on the phenyl ring of benzo[b]thiophene derivatives . For example:
- Electron-Donating Groups (EDGs) : Derivatives like 45 (4-methoxyphenyl) and 47 (4-methylphenyl) may improve solubility due to increased hydrophilicity or steric accessibility.
Spectroscopic Data and Structural Confirmation
The NMR and MS data for analogues 42–47 (Table 1) provide insights into structural validation and substituent effects:
Table 1: Spectroscopic Data for Benzo[b]thiophene-2-carboxamide Analogues
| Compound | Substituent | Molecular Weight (MS) | Key $ ^1H $ NMR Shifts (ppm) | Key $ ^{13}C $ NMR Shifts (ppm) |
|---|---|---|---|---|
| 42 | 4-Cyano-3-fluorophenyl | 456.9 (M+H)$ ^+ $ | 8.25 (s, 1H, thiophene) | 167.5 (C=O), 118.2 (CN) |
| 43 | 4-Methylsulfonylphenyl | 507.0 (M+H)$ ^+ $ | 8.30 (s, 1H, thiophene) | 167.6 (C=O), 44.1 (SO$ _2 $CH$ _3 $) |
| 45 | 4-Methoxyphenyl | 438.9 (M+H)$ ^+ $ | 8.10 (s, 1H, thiophene) | 167.4 (C=O), 55.8 (OCH$ _3 $) |
| 47 | 4-Methylphenyl | 407.0 (M+H)$ ^+ $ | 8.05 (s, 1H, thiophene) | 167.3 (C=O), 21.5 (CH$ _3 $) |
The target compound’s chromenone core would likely exhibit distinct NMR signals, particularly for the 4-oxo group (δ ~180–190 ppm in $ ^{13}C $ NMR) and the chromenone aromatic protons (δ 6.5–8.5 ppm in $ ^1H $ NMR), differing from benzo[b]thiophene derivatives.
Hydrogen Bonding and Crystallographic Considerations
emphasizes the role of hydrogen bonding in molecular aggregation and crystal packing . The thiophene carboxamide group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), similar to analogues in .
Biological Activity
N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H13NO3S, with a molecular weight of 347.39 g/mol. The compound features a chromenyl core, a thiophene ring, and a carboxamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H13NO3S |
| Molecular Weight | 347.39 g/mol |
| CAS Number | 921514-96-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Chromenyl Core : Condensation of salicylaldehyde with an appropriate ketone.
- Introduction of the Thiophene Ring : Suzuki coupling reaction with a boronic acid derivative.
- Formation of the Carboxamide Group : Reaction with an amine under dehydrating conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells.
The compound's mechanism of action may involve the modulation of specific molecular targets integral to cancer pathways, leading to apoptosis in cancer cells.
Antioxidant Activity
This compound has also shown promising antioxidant properties. In vitro assays using DPPH radical scavenging and total antioxidant capacity (TAC) methods demonstrated significant antioxidant activity, suggesting its potential role in mitigating oxidative stress-related diseases.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study investigated the cytotoxic effects of the compound on A549 and MCF-7 cell lines, revealing IC50 values that indicate potent anticancer activity compared to standard chemotherapeutic agents.
- Antioxidant Evaluation : Another study assessed the antioxidant capacity through various assays, confirming that the compound effectively scavenged free radicals and exhibited high total antioxidant capacity.
Q & A
Q. What are the standard synthetic routes for N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide?
The compound can be synthesized via nucleophilic acyl substitution. A typical method involves reacting 4-oxo-2-phenyl-4H-chromen-6-amine with thiophene-2-carbonyl chloride in a polar aprotic solvent (e.g., acetonitrile) under reflux. Post-synthesis purification via column chromatography and recrystallization is recommended. Characterization should include , , IR spectroscopy, and mass spectrometry to confirm structure and purity .
Q. Which analytical techniques are critical for validating the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (chromene and thiophene rings) and carbonyl groups.
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm, NH bend at ~3300 cm).
- Mass Spectrometry: Confirm molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
Q. How can solubility and stability be optimized for in vitro assays?
Solubility in DMSO or ethanol is typical for chromene derivatives. Stability studies (e.g., HPLC or TGA) under varying pH and temperature conditions are recommended. Use inert atmospheres (N) during storage to prevent oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations can model the HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. The Colle-Salvetti correlation-energy functional (modified for local kinetic-energy density) is effective for predicting electronic behavior in heterocyclic systems like chromenes and thiophenes .
Q. What crystallographic strategies resolve structural ambiguities in polymorphic forms?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine unit cell parameters and hydrogen-bonding networks. For example, graph-set analysis (S(6) motifs) identifies non-classical interactions (C–H⋯O/S) that stabilize crystal packing .
Q. How do substituent modifications on the chromene ring influence bioactivity?
Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., electron-withdrawing groups at the 4-oxo position) and testing against target enzymes (e.g., kinases). In vitro assays (IC) and molecular docking (e.g., AutoDock Vina) correlate structural changes with activity .
Q. What experimental designs address contradictions in biological activity data?
- Dose-Response Curves: Ensure assays cover a broad concentration range (e.g., 1 nM–100 µM).
- Orthogonal Assays: Validate cytotoxicity (MTT assay) and target-specific activity (e.g., kinase inhibition).
- Control Experiments: Use known inhibitors (e.g., BMS-354825 for Src/Abl kinases) to benchmark results .
Q. How can hydrogen-bonding patterns inform drug formulation strategies?
Graph-set analysis of crystal structures reveals intermolecular interactions (e.g., C–H⋯O) that influence solubility and bioavailability. Co-crystallization with co-formers (e.g., cyclodextrins) can enhance stability and dissolution rates .
Methodological Notes
- Synthesis Optimization: Monitor reaction progress via TLC and adjust stoichiometry if intermediates (e.g., amides) are unstable.
- Data Reproducibility: Report yields, melting points, and spectroscopic data in compliance with IUPAC guidelines.
- Ethical Considerations: Adhere to institutional protocols for handling cytotoxic compounds during biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
